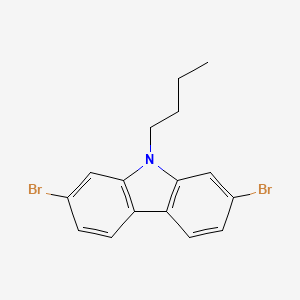
2,7-Dibromo-9-butyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-9-butyl-9H-carbazole is a halogenated heterocyclic compound belonging to the carbazole family. Carbazole derivatives are known for their extensive applications in organic electronics, optoelectronics, and materials science due to their excellent electron-donating abilities and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-quinones.
Reduction Products: Dihydrocarbazoles.
Aplicaciones Científicas De Investigación
2,7-Dibromo-9-butyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer light-emitting diodes (PLEDs).
Photovoltaics: Employed in the synthesis of materials for organic photovoltaic cells (OPVs).
Materials Science: Utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-9-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The carbazole core acts as an electron donor, while the bromine atoms can participate in electron-acceptor interactions.
Photophysical Properties: The compound exhibits unique photophysical properties, making it suitable for optoelectronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dibromo-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9-Phenylcarbazole
Uniqueness
2,7-Dibromo-9-butyl-9H-carbazole is unique due to its butyl substitution at the 9-position, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of solution-processable materials for organic electronics .
Propiedades
Número CAS |
654675-88-4 |
|---|---|
Fórmula molecular |
C16H15Br2N |
Peso molecular |
381.10 g/mol |
Nombre IUPAC |
2,7-dibromo-9-butylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-9-11(17)4-6-13(15)14-7-5-12(18)10-16(14)19/h4-7,9-10H,2-3,8H2,1H3 |
Clave InChI |
UXBOQDGADUITPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
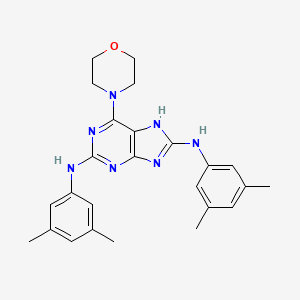
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
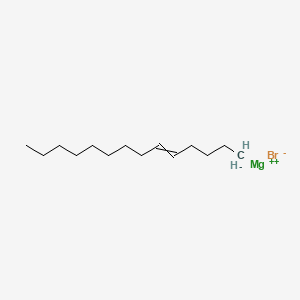
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
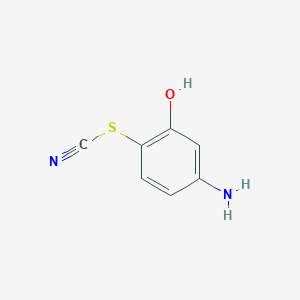
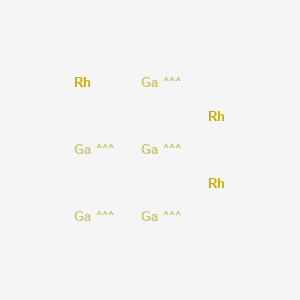

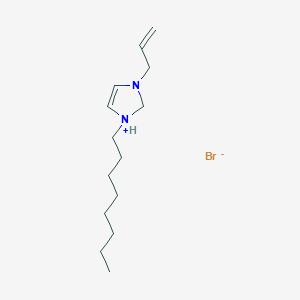

![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
